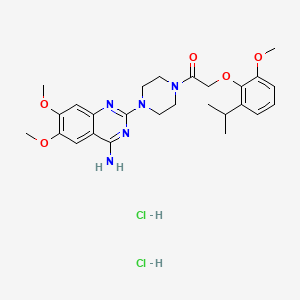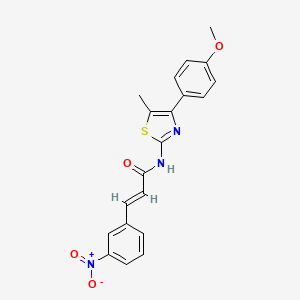![molecular formula C18H19NO2 B2627233 N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide CAS No. 2411177-63-2](/img/structure/B2627233.png)
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of enantiomers, which are mirror images of each other.
科学的研究の応用
HPP has been studied for its potential applications in various fields. In the field of medicinal chemistry, HPP has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. HPP has also been investigated for its use as a chiral ligand in asymmetric catalysis.
作用機序
The mechanism of action of HPP is not fully understood. However, it is believed that HPP exerts its biological effects by binding to specific receptors in the body. HPP has been shown to bind to the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. HPP has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
HPP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in cell culture studies. HPP has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. HPP has also been shown to reduce pain sensitivity in animal models.
実験室実験の利点と制限
HPP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying enantioselective reactions. HPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, HPP has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. HPP is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on HPP. One area of research could be the development of HPP derivatives with improved solubility and bioavailability. Another area of research could be the investigation of HPP's potential as a therapeutic agent for neurodegenerative diseases. HPP could also be studied for its potential use in asymmetric catalysis. Further studies are needed to fully understand the mechanism of action of HPP and its potential applications in various fields.
Conclusion:
In conclusion, HPP is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of HPP has been optimized to achieve high yields and purity. HPP has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of neurodegenerative diseases. HPP has several advantages for use in lab experiments, but more research is needed to fully understand its properties and potential applications. Future research on HPP could lead to the development of new therapeutic agents and catalysts.
合成法
The synthesis of HPP involves the reaction of (1S)-3-hydroxy-1-(4-phenylphenyl)propan-1-one with propargylamine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product, HPP. The synthesis of HPP has been optimized to achieve high yields and purity.
特性
IUPAC Name |
N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-18(21)19-17(12-13-20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,17,20H,1,12-13H2,(H,19,21)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZSFBVGMLAFA-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CCO)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-3-Hydroxy-1-(4-phenylphenyl)propyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)

![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)

![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2627156.png)
![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2627164.png)
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetic acid](/img/structure/B2627165.png)

amino]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627167.png)
![3-[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B2627168.png)


![5-[(2,3,4,5,6-Pentamethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2627173.png)